1-[2-(2-Nitroethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea
Description
1-[2-(2-Nitroethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea is a synthetic organic compound with the molecular formula C16H14F3N3O3 It is characterized by the presence of a nitroethyl group and a trifluoromethyl group attached to a phenyl ring, linked through a urea moiety
Properties
IUPAC Name |
1-[2-(2-nitroethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O3/c17-16(18,19)12-5-3-6-13(10-12)20-15(23)21-14-7-2-1-4-11(14)8-9-22(24)25/h1-7,10H,8-9H2,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTVWLWOUXZZDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC[N+](=O)[O-])NC(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(2-nitroethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea typically involves the reaction of 2-(2-nitroethyl)aniline with 3-(trifluoromethyl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, at a temperature range of 0-25°C. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[2-(2-Nitroethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The nitroethyl group can be oxidized to form corresponding nitro compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, catalysts, and solvents like ethanol, methanol, and acetic acid. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[2-(2-Nitroethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[2-(2-nitroethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets and pathways. The nitro and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-[2-(2-Nitroethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea can be compared with similar compounds such as:
1-Phenethyl-3-[3-(trifluoromethyl)phenyl]thiourea: Exhibits gibberellin-like activity and is used as a plant growth regulator.
N-[2-(2-nitroethyl)phenyl]-N’-[3-(trifluoromethyl)phenyl]urea: Similar structure but different functional groups, leading to varied chemical and biological properties.
Biological Activity
1-[2-(2-Nitroethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea is a synthetic organic compound with the molecular formula C16H14F3N3O3. This compound features a nitroethyl group and a trifluoromethyl group attached to phenyl rings, linked through a urea moiety. Its unique structure suggests potential biological activity, particularly in the fields of medicinal chemistry and pharmacology.
The synthesis of this compound typically involves the reaction of 2-(2-nitroethyl)aniline with 3-(trifluoromethyl)phenyl isocyanate in organic solvents such as dichloromethane or toluene at temperatures ranging from 0 to 25°C. Purification methods like recrystallization or chromatography are employed to achieve high purity levels.
Anticancer Properties
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer activity. For instance, research has shown that certain nitroalkane derivatives demonstrate micromolar activity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) cells . The mechanism of action appears to involve the inhibition of specific cellular pathways crucial for cancer cell proliferation.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary results suggest that it may inhibit the growth of certain bacterial strains, although detailed studies are required to fully elucidate its spectrum of activity and mechanism.
The biological activity of this compound is believed to be linked to its ability to interact with specific molecular targets within cells. The presence of the nitro and trifluoromethyl groups enhances its reactivity, allowing it to form hydrogen bonds with biological macromolecules, which may alter their function and lead to therapeutic effects.
Case Studies and Research Findings
Several studies have focused on the biological implications of similar compounds:
- Study on Anticancer Activity : In one study, a series of nitroalkane derivatives were synthesized and tested against multiple cancer cell lines. The results showed that compounds with similar structural motifs as this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer effects .
- Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of related urea derivatives, revealing significant inhibitory effects against Gram-positive and Gram-negative bacteria. The findings suggest that structural modifications can enhance antimicrobial potency, warranting further exploration.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
